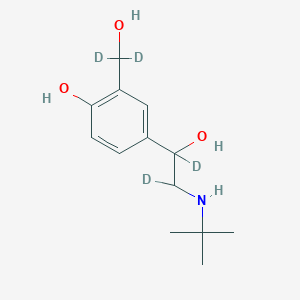

Albuterol-d4

Description

Conceptual Framework of Stable Isotope Substitution in Organic Molecules

The fundamental principle behind stable isotope substitution lies in the fact that isotopes of an element share the same number of protons and electrons, resulting in identical chemical properties. ontosight.aimetwarebio.com However, they differ in the number of neutrons, which leads to a difference in atomic mass. solubilityofthings.com In the case of deuterium (B1214612), the presence of an extra neutron compared to hydrogen makes it approximately twice as heavy. youtube.com

This increased mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nobracat-isotopes.comhumanjournals.com This difference in bond strength is the basis of the "kinetic isotope effect," where the rate of a chemical reaction can be slowed down if the breaking of a C-H bond is the rate-limiting step. researchgate.netlibretexts.org By strategically replacing hydrogen with deuterium at sites of metabolic activity in a drug molecule, it is possible to slow down its breakdown, thereby altering its pharmacokinetic properties. nobracat-isotopes.comnih.gov

The process of replacing hydrogen with deuterium is known as deuteration or hydrogen-deuterium exchange. wikipedia.org In the context of aromatic rings like the one in albuterol, this can be achieved through electrophilic aromatic substitution reactions using a deuterated acid. youtube.comaklectures.com

Overview of Albuterol-d4 as a Model Deuterated Compound

Albuterol, also known as salbutamol (B1663637), is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.govdrugbank.com It functions as a selective beta-2 adrenergic receptor agonist. drugbank.com this compound is the deuterated analog of albuterol, where four hydrogen atoms have been replaced by deuterium. pharmaffiliates.com

This specific deuterated version of albuterol serves as an excellent model compound to illustrate the principles and applications of stable isotope labeling in pharmaceutical research. Its primary use is as an internal standard in bioanalytical methods for the quantification of albuterol in biological matrices like plasma and urine. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the behavior of the analyte during sample preparation and analysis, leading to highly accurate and precise results. nuvisan.com

| Property | Albuterol | This compound |

|---|---|---|

| Chemical Formula | C₁₃H₂₁NO₃ nih.gov | C₁₃H₁₇D₄NO₃ pharmaffiliates.com |

| Molecular Weight | 239.31 g/mol nih.gov | ~243.33 g/mol |

| Primary Application | Bronchodilator drugbank.com | Internal standard for analytical testing pharmaffiliates.comlgcstandards.com |

| CAS Number | 18559-94-9 pharmaffiliates.com | 2517375-34-5 pharmaffiliates.com |

The study of albuterol's pharmacokinetics has been facilitated by the use of sensitive analytical techniques that rely on such internal standards. nih.gov Research has shown that after inhalation, peak plasma concentrations of albuterol are reached relatively quickly. nih.gov The use of this compound in these studies ensures that the measurements are reliable, allowing for a clear understanding of the drug's absorption and disposition.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1,2-dideuterio-1-hydroxyethyl]-2-[dideuterio(hydroxy)methyl]phenol |

InChI |

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i7D,8D2,12D |

InChI Key |

NDAUXUAQIAJITI-HDBYNVFCSA-N |

Isomeric SMILES |

[2H]C(C([2H])(C1=CC(=C(C=C1)O)C([2H])([2H])O)O)NC(C)(C)C |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Albuterol D4

Strategic Approaches to Deuterium (B1214612) Incorporation in Albuterol Synthesis

Deuteration during Precursor Synthesis

A common and efficient method for producing specifically labeled Albuterol-d4 is to introduce deuterium atoms into a key precursor molecule early in the synthetic pathway. This approach allows for precise control over the location of the deuterium labels. A plausible synthetic route, adapted from methodologies for synthesizing similar deuterated compounds, would involve the use of a deuterated reducing agent to introduce deuterium at specific positions.

For instance, a synthetic scheme could commence with a protected derivative of 4-(2-(tert-butylamino)acetyl)-2-(hydroxymethyl)phenol. The key deuteration step would involve the reduction of a ketone functionality using a deuterium-donating reagent such as sodium borodeuteride (NaBD4). This would introduce a deuterium atom at the benzylic position bearing the hydroxyl group. To achieve d4 labeling, a precursor containing three other deuterium atoms would be necessary, for example, on the tert-butyl group.

A representative synthetic scheme could be envisioned as follows:

Protection of Phenolic Hydroxyl Groups: Starting with a suitable precursor like 5-(2-(tert-butylamino)acetyl)-2-hydroxybenzaldehyde, the phenolic hydroxyl groups are protected to prevent unwanted side reactions.

Reduction with a Deuterated Reagent: The key step involves the reduction of the keto group. By using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4), two deuterium atoms can be introduced at the benzylic position.

Introduction of Deuterium on the Amine: Further deuteration on the amine group can be achieved by reductive amination using a deuterated source.

Deprotection: The final step involves the removal of the protecting groups to yield this compound.

This precursor-based approach is generally favored for its high regioselectivity and efficiency in incorporating deuterium.

Post-synthesis Deuterium Exchange Reactions

An alternative strategy for deuterium incorporation is through hydrogen-deuterium (H/D) exchange reactions on the fully synthesized Albuterol molecule. This method involves treating Albuterol with a deuterium source, typically deuterium oxide (D2O), often in the presence of a catalyst.

The protons on the hydroxyl groups (phenolic, benzylic, and the hydroxymethyl group) and the amine proton are readily exchangeable with deuterium by treatment with D2O. This is a straightforward method for producing Albuterol with deuterium atoms on these heteroatoms.

Deuteration at the benzylic position via H/D exchange is more challenging but can be achieved under specific conditions. Base-catalyzed exchange reactions can facilitate the deprotonation of the benzylic C-H bond, followed by quenching with a deuterium source. Similarly, acid-catalyzed exchange can also be employed. The choice of catalyst and reaction conditions is crucial to achieve selective exchange without causing degradation of the Albuterol molecule.

| Deuteration Method | Advantages | Disadvantages |

| During Precursor Synthesis | High regioselectivity, precise control over deuterium location, potentially higher isotopic purity. | May require synthesis of complex deuterated precursors, can be a longer overall synthetic route. |

| Post-synthesis Exchange | Simpler procedure, useful for labeling labile protons (O-H, N-H). | Less control over deuterium location, may lead to a mixture of isotopologues, potential for incomplete exchange. |

Advanced Spectroscopic Characterization of this compound

Following its synthesis, the comprehensive characterization of this compound is imperative to confirm the successful incorporation of deuterium at the desired positions and to assess its isotopic and chemical purity. A combination of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Deuterium Localization and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules and is particularly useful for determining the location of deuterium atoms in isotopically labeled compounds.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly diminished in intensity. For example, if the deuterium atoms are located on the carbon adjacent to the nitrogen and the benzylic carbon, the corresponding proton signals in the ¹H NMR spectrum would disappear. The integration of the remaining proton signals would confirm the stoichiometry of the non-deuterated parts of the molecule.

²H NMR (Deuterium NMR) spectroscopy can also be performed to directly observe the deuterium nuclei. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, providing direct evidence of the deuterium locations.

¹³C NMR spectroscopy is also informative. The carbon atoms bonded to deuterium will exhibit a characteristic multiplet splitting pattern (due to C-D coupling) and a slight upfield shift in their resonance compared to the corresponding carbon in unlabeled Albuterol.

Infrared Spectroscopy (IR) for Vibrational Analysis of Deuterated Bonds

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. The substitution of a hydrogen atom with a heavier deuterium atom leads to a predictable decrease in the vibrational frequency of the corresponding bond.

In the IR spectrum of this compound, the C-D stretching vibrations would appear at a lower frequency (typically around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). Similarly, O-D and N-D stretching vibrations would be observed at lower wavenumbers than their O-H and N-H counterparts. The presence of these characteristic C-D, O-D, or N-D absorption bands provides direct evidence of successful deuteration.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Disappearance of signals for replaced protons, confirms location of deuterium. |

| ²H NMR | Direct detection of deuterium signals, confirms location. |

| ¹³C NMR | Splitting of carbon signals attached to deuterium, confirms location. |

| IR Spectroscopy | Appearance of C-D, O-D, N-D stretching bands at lower frequencies. |

High-Resolution Mass Spectrometry (HRMS) for Definitive Molecular Weight and Isotopic Purity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the definitive confirmation of the molecular weight of this compound and for assessing its isotopic purity. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion.

The molecular weight of this compound will be higher than that of unlabeled Albuterol by approximately 4 Da (more precisely, by the difference in mass between four deuterium atoms and four hydrogen atoms). The observation of the correct molecular ion peak in the high-resolution mass spectrum confirms the incorporation of four deuterium atoms.

Furthermore, the isotopic distribution pattern in the mass spectrum can be analyzed to determine the isotopic purity of the sample. A high isotopic purity would be indicated by a dominant peak corresponding to the d4 species, with minimal contributions from d0, d1, d2, and d3 species. This analysis is crucial for applications where a high degree of isotopic enrichment is required, such as in quantitative mass spectrometry-based assays where this compound is used as an internal standard.

Chromatographic Techniques for this compound Purity Profiling

The assessment of purity is a critical aspect of the chemical characterization of isotopically labeled standards like this compound. Chromatographic techniques are fundamental in this process, providing high-resolution separation of the main compound from any potential impurities. These impurities can include residual solvents, starting materials from the synthesis, by-products, and degradation products. The choice of technique is dictated by the physicochemical properties of the impurities being targeted.

Gas Chromatography (GC) for Volatile Impurity Detection

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the primary method for identifying and quantifying volatile and semi-volatile impurities in drug substances. For this compound, GC is essential for detecting residual solvents that may be present from the synthetic and purification processes. The high temperatures used in the GC inlet and column facilitate the vaporization of these volatile components, allowing them to be separated based on their boiling points and interactions with the stationary phase.

The selection of the column is critical for achieving adequate separation of potential volatile impurities. A common approach involves using a non-polar or mid-polar capillary column, which separates compounds primarily based on their boiling points.

Research Findings: In the analysis of deuterated standards like this compound, GC-MS methods are particularly powerful. They not only separate the volatile impurities but also provide mass spectral data that can definitively identify them. Methodologies often involve headspace GC, where the vapor above the sample is injected, to concentrate volatile analytes and avoid introducing non-volatile matrix components into the system. Common residual solvents that may be screened for include those used in deuteration and purification steps, such as methanol (B129727), ethanol, dichloromethane, and tetrahydrofuran. The method is validated for specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results.

Below is a representative table of GC parameters that could be employed for the analysis of volatile impurities in this compound.

Table 1: Example Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Oven Program | Initial: 40°C (hold 5 min), Ramp: 10°C/min to 280°C (hold 5 min) |

| MS Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Mass Range | m/z 35-550 |

High-Performance Liquid Chromatography (HPLC) for Related Substances Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile and thermally labile impurities, often referred to as "related substances." In the context of this compound, these can include synthetic precursors, isomers, degradation products, or by-products formed during the multi-step synthesis. HPLC separates these compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. It employs a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol). This setup is ideal for separating the polar this compound from potentially less polar or more polar impurities.

Research Findings: The development of an HPLC method for this compound requires careful optimization of the mobile phase composition, pH, column temperature, and detector wavelength to achieve optimal separation and sensitivity for all potential related substances. UV detection is commonly used, with the wavelength set to a maximum absorbance of the Albuterol chromophore (around 276 nm) to ensure high sensitivity. The method's performance is rigorously validated according to established guidelines to demonstrate its specificity, precision, accuracy, and linearity for quantifying impurities. An impurity profile is thus generated, providing a comprehensive picture of the substance's purity.

The following table outlines typical parameters for an HPLC method designed to determine related substances in an this compound sample.

Table 2: Example High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV or Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Example: 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 276 nm |

| Injection Volume | 10 µL |

Albuterol D4 As an Indispensable Analytical Internal Standard

Theoretical Underpinnings of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique for the precise and accurate quantification of analytes in complex samples. imreblank.chnih.gov The core principle of SIDMS involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest to the sample at the earliest stage of analysis. wikipedia.org This SIL compound, such as Albuterol-d4, serves as an internal standard (IS). scispace.com An ideal SIL internal standard is chemically and physically almost identical to the unlabeled analyte, differing only in mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govrsc.org

This near-identical physicochemical behavior ensures that the SIL internal standard and the native analyte exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. imreblank.ch Consequently, any loss of analyte during extraction, or variations in instrument response due to matrix effects (ion suppression or enhancement), will affect both the analyte and the internal standard to the same degree. clearsynth.comacs.org By measuring the ratio of the mass spectral response of the native analyte to that of the SIL internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument performance. imreblank.chspectroscopyonline.com

The use of a deuterated standard like this compound is particularly advantageous because it co-elutes with the unlabeled albuterol during chromatographic separation. texilajournal.com This co-elution is critical for compensating for matrix effects that can occur at a specific retention time. texilajournal.com The mass difference between the analyte and the SIL-IS allows them to be distinguished by the mass spectrometer, enabling independent measurement. clearsynth.com This methodology provides the highest possible analytical specificity and is considered a reference method for quantitative analysis. nih.gov The use of a stable isotope-labeled internal standard is essential for correcting for inter-individual variability in sample matrices, a factor that can cause erroneous measurements if not properly addressed. nih.gov

Development and Validation of Bioanalytical Methods Employing this compound

The development of robust and reliable bioanalytical methods is crucial for quantifying drugs like albuterol in biological matrices such as plasma, serum, or urine. mdpi.compharmacophorejournal.com The use of this compound as an internal standard is a cornerstone in the validation of these methods, particularly when using highly sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). fda.govfda.gov Validation ensures the method is accurate, precise, linear, and specific for its intended purpose. pharmacophorejournal.comnih.gov

Biological fluids are complex mixtures containing proteins, salts, and phospholipids (B1166683) that can interfere with analysis and contaminate analytical instruments. slideshare.net Therefore, a sample preparation step is essential to isolate the analyte of interest from these matrix components. slideshare.net Several strategies have been successfully employed for the extraction of albuterol from biological samples.

Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up albuterol samples. fda.govnih.govnih.gov SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte, which is then selectively eluted with a suitable solvent, leaving interferences behind. thermofisher.com This method has been shown to provide good recovery and clean extracts for albuterol analysis in plasma and serum. nih.govnih.gov For instance, a method for determining albuterol enantiomers in human serum involved a solid-phase extraction clean-up step. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. slideshare.net This technique has also been applied in methods for albuterol determination. fda.gov The sample pH may be adjusted to ensure the analyte is in a neutral form to facilitate its partitioning into the organic solvent. slideshare.net

Protein Precipitation (PPT): This is a simpler and faster method that involves adding an organic solvent, such as methanol (B129727) or acetonitrile (B52724), to the plasma or serum sample. texilajournal.commdpi.com The solvent denatures and precipitates the majority of the proteins, which can then be removed by centrifugation. texilajournal.com The resulting supernatant, containing the analyte and the internal standard, can then be analyzed. A study on the chiral separation of albuterol in urine utilized a protein precipitation step where samples were diluted with methanol, vortexed, and centrifuged to remove proteins. mdpi.com Another method for albuterol in human plasma involved sample dilution with an organic solvent as a processing step. fda.govfda.gov

The choice of extraction method depends on the required sensitivity, sample throughput, and the nature of the biological matrix.

Chromatographic separation is a critical step to resolve the analyte and its internal standard from endogenous matrix components before detection by mass spectrometry. For albuterol and this compound, reversed-phase liquid chromatography (RPLC) is the most common approach. pharmacophorejournal.comfda.govnih.gov

In RPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of albuterol, a relatively polar compound, can be challenging. phenomenex.com Method parameters are carefully optimized to achieve good peak shape, resolution, and retention.

Key parameters include the mobile phase composition, flow rate, and gradient. Mobile phases typically consist of a mixture of an aqueous component (often with an additive like formic acid or acetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol. pharmacophorejournal.comsigmaaldrich.com Isocratic elution (constant mobile phase composition) or gradient elution (composition changes over time) can be used. pharmacophorejournal.comnih.gov

| Mobile Phase A | Mobile Phase B | Elution Mode | Flow Rate (mL/min) | Reference |

|---|---|---|---|---|

| 0.1% Formic Acid in Water | Acetonitrile | Isocratic (10:90, v/v) | 0.6 | pharmacophorejournal.com |

| 0.05:2:98 Formic Acid/Methanol/Water (v/v/v) | Methanol with 0.1% Formic Acid | Gradient | Not Specified | fda.govfda.gov |

| 10mM Ammonium Formate | Acetonitrile | Gradient | Not Specified | researchgate.net |

| 25 mM Monobasic Potassium Phosphate (pH 3.0) | Methanol | Isocratic (95:5, v/v) | 1.5 | nih.gov |

| Water/Methanol/Glacial Acetic Acid (69:30:1) with 5 mM Sodium 1-Hexanesulfonate | N/A | Isocratic | 1.0 | waters.com |

The choice of the HPLC column and its stationary phase is fundamental to achieving a successful separation. For reversed-phase chromatography of albuterol, octadecylsilane (B103800) (ODS) or C18 columns are the most frequently used. pharmacophorejournal.comfda.govfda.gov These columns provide a nonpolar surface that retains albuterol based on hydrophobic interactions.

Other stationary phases have also been employed. For example, a YMC phenyl column was used to develop a method for albuterol sulfate (B86663) and its related substances. nih.gov Phenyl phases offer different selectivity compared to C18 phases due to pi-pi interactions with aromatic analytes like albuterol. The Kinetex Polar C18 has also been investigated to leverage its increased polar retention and selectivity for polar drugs like albuterol. phenomenex.com The particle size of the packing material also plays a role, with smaller particles (e.g., 2.6 µm) offering higher efficiency and resolution. fda.govfda.gov

| Column Name/Type | Stationary Phase | Dimensions (mm), Particle Size (µm) | Reference |

|---|---|---|---|

| Inertsil ODS C18 | C18 | 150 x 4.6, 5 | pharmacophorejournal.com |

| Phenomenex Kinetex XB-C18 | C18 | 50 x 2.1, 2.6 | fda.govfda.gov |

| YMC Phenyl | Phenyl | 250 x 4.6, 5 | nih.gov |

| Chromolith® HighResolution RP-18 | C18 | 100 x 4.6 | sigmaaldrich.com |

| Symmetry C18 | C18 | 150 x 3.9, 5 | waters.com |

Tandem mass spectrometry (MS/MS) is the preferred detection method for quantifying albuterol with this compound due to its high sensitivity and specificity. pharmacophorejournal.com Electrospray ionization (ESI) in the positive ion mode is typically used to generate protonated molecular ions [M+H]⁺ for both albuterol and its deuterated internal standard. fda.govfda.govresearchgate.net

The instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion resulting from the fragmentation is monitored in the third quadrupole. researchgate.net This process is highly selective, as it requires the analyte to have both a specific precursor mass and a specific fragment mass. Unique precursor → product ion transitions are chosen for the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Albuterol | 240.2 | 148.4 | pharmacophorejournal.com |

| Albuterol | 240.2 | 147.7 | researchgate.net |

| Amlodipine (IS) | 409.2 | 238.1 | pharmacophorejournal.com |

| Unnamed IS | 325.0 | 261.7 | researchgate.net |

The selection of specific and intense MRM transitions is a key part of method development to ensure the highest sensitivity and to avoid any potential cross-talk between the analyte and internal standard channels. pharmacophorejournal.comresearchgate.net

Mass Spectrometric Detection Parameters

Ionization Techniques (e.g., Electrospray Ionization)

Electrospray ionization (ESI) is a soft ionization technique that is extensively used in LC-MS/MS for the analysis of polar molecules like Albuterol and its deuterated internal standard, this compound. fda.govnih.gov This method facilitates the transfer of ions from solution into the gas phase, making them amenable to mass spectrometric analysis. In the context of Albuterol analysis, ESI is typically operated in the positive ion mode. fda.gov Both Albuterol and this compound are protonated to form their respective molecular ions, [M+H]⁺. For Albuterol, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of approximately 240.0, while for this compound, the precursor ion is observed at a higher m/z due to the mass of the deuterium atoms. mdpi.com

The efficiency of the ionization process can be influenced by various factors, including matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. Because this compound has nearly identical physicochemical properties to Albuterol, it experiences similar ionization suppression or enhancement. By comparing the signal of the analyte to the known, constant concentration of the internal standard, these variations can be effectively normalized, leading to more accurate and reliable quantification. researchgate.net Optimization of ESI parameters—such as capillary voltage, drying gas temperature, and nebulizer pressure—is crucial for achieving maximum sensitivity for both the analyte and the internal standard. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Selective Reaction Monitoring (SRM/MRM)

Tandem mass spectrometry (MS/MS) is a powerful technique that provides a high degree of selectivity and sensitivity for quantitative analysis. When coupled with a chromatographic separation method like HPLC, it allows for the precise measurement of analytes in complex biological matrices. The most common mode of operation for quantitative MS/MS is Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).

In an SRM/MRM experiment, the first stage of the mass spectrometer (Q1) is set to isolate a specific precursor ion—for instance, the protonated molecule of Albuterol (m/z 240.2) or this compound. researchgate.net This isolated precursor ion is then passed into a collision cell (Q2), where it is fragmented by collision-induced dissociation (CID) with an inert gas. The second stage of the mass spectrometer (Q3) is then set to monitor for a specific, characteristic fragment ion, known as a product ion. This precursor-to-product ion pair is referred to as a "transition."

The high specificity of SRM/MRM arises from monitoring these unique transitions. For Albuterol, a commonly monitored transition is m/z 240.2 → 148.1. researchgate.net For the internal standard, this compound, a corresponding transition is monitored, which will have a different precursor mass (e.g., m/z 244.x) and potentially a different product mass, depending on the location of the deuterium labels. The use of this compound allows the analytical system to distinguish between the analyte and the internal standard, while ensuring that both behave similarly throughout the process. This approach significantly reduces background noise and interferences, leading to highly sensitive and specific detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Albuterol (Salbutamol) | 240.0, 240.2 | 222.1, 166.1, 148.1, 147.7 |

| This compound | ~244 | Varies based on label position |

Data compiled from multiple sources. mdpi.comresearchgate.net

Fragment Ion Analysis and Deuterium Retention

The fragmentation pattern of a molecule in the collision cell of a mass spectrometer provides structural information and is the basis for SRM/MRM selectivity. For Albuterol (precursor m/z 240.0), collision-induced dissociation generates several characteristic product ions. Common fragments include ions at m/z 222.1 (resulting from the loss of a water molecule), m/z 166.1, and m/z 148.1. mdpi.com The transition to m/z 148.1 is frequently used for quantification due to its high abundance and specificity.

For a deuterated internal standard like this compound to be effective, the deuterium labels must be located on a part of the molecule that is retained in the final product ion being monitored. This ensures that the fragmentation behavior of the internal standard is analogous to that of the analyte. If the deuterium atoms were on a part of the molecule that is cleaved off during fragmentation (e.g., the tert-butyl group), the product ion would have the same mass as the unlabeled analyte, defeating the purpose of the internal standard.

In commercially available this compound, the deuterium atoms are typically placed on the stable aromatic ring or the adjacent hydroxymethyl group. These positions are retained in the major product ions used for quantification (such as m/z 148.1 and 166.1). Therefore, the resulting product ions for this compound will also carry the mass increase from the deuterium labels. This stable retention of the isotopic label during fragmentation is a critical requirement for a reliable internal standard, ensuring that its detection is distinct from the analyte and that it accurately reflects the analyte's behavior during the MS/MS process.

Rigorous Validation of Analytical Performance Metrics

The use of this compound is fundamental to the successful validation of analytical methods for quantifying Albuterol in various biological matrices. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key performance metrics that are rigorously evaluated include sensitivity, linearity, accuracy, and precision.

Sensitivity (Limit of Detection, Limit of Quantification)

Sensitivity in a bioanalytical method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. this compound plays a crucial role in achieving low detection and quantification limits by minimizing the impact of instrumental and matrix variability, thereby improving the signal-to-noise ratio at low concentrations.

Numerous studies have reported impressive sensitivity for Albuterol assays that employ deuterated internal standards. The Lower Limit of Quantification (LLOQ) has been established at levels as low as 10 pg/mL in plasma and urine, demonstrating the high sensitivity of these methods. researchgate.net

| Matrix | LOD | LOQ / LLOQ | Reference |

|---|---|---|---|

| Plasma | 0.1 ng/mL | 0.25 ng/mL | |

| Animal Tissue | - | 0.156 ng/g | researchgate.net |

| Plasma and Urine | - | 10 pg/mL | researchgate.net |

| Serum-free Media | - | 10 nM | fda.gov |

Linearity and Calibration Curve Construction

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. To establish linearity, a calibration curve is constructed by analyzing a series of standards of known concentrations. In methods using an internal standard, the curve is generated by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.

The use of this compound is critical for constructing a reliable calibration curve. It corrects for any inconsistencies in sample processing or instrument response across the range of concentrations, ensuring a robust and linear relationship. These methods typically exhibit excellent linearity over a wide range of concentrations, with correlation coefficients (r²) greater than 0.99, indicating a strong fit of the data to the linear model.

| Linear Range | Correlation Coefficient (r²) | Reference |

|---|---|---|

| 0.5 - 50.0 ng/mL (in plasma) | 0.998 | |

| LLOQ - 10.0 ng/g (in muscle tissue) | > 0.98 | researchgate.net |

| 10 - 2000 nM (in media) | Not specified | fda.gov |

Accuracy and Precision (Intra- and Inter-day Variability)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. Precision is often evaluated within a single analytical run (intra-day precision or repeatability) and between different runs on different days (inter-day precision or intermediate precision).

This compound is indispensable for achieving the high levels of accuracy and precision required for regulated bioanalysis. By compensating for systematic and random errors that can occur during sample handling and analysis, it ensures that the calculated concentrations are both accurate and reproducible. Validation studies consistently demonstrate that methods using a deuterated internal standard meet the stringent requirements of regulatory bodies, with precision values (expressed as relative standard deviation, %RSD) typically below 15% and accuracy (% recovery) within 85-115%.

| Metric | Value | Reference |

|---|---|---|

| Intra- and Inter-day Precision (%RSD) | < 15% | researchgate.net |

| Reproducibility at 10 ng/mL (%CV) | 6.5% | |

| Instrument Precision (%CV) | 1.4% |

Recovery and Extraction Efficiency

The reliability of quantitative bioanalytical methods heavily relies on the consistent and efficient recovery of the analyte and the internal standard from the biological matrix. This compound, as a stable isotope-labeled internal standard, is crucial for monitoring and correcting for variability during sample preparation. The extraction efficiency of an analytical process is defined as the percentage of the known amount of an analyte that is carried through the sample extraction and processing steps of the method.

Different extraction techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are employed to isolate albuterol and this compound from complex biological matrices like plasma, urine, and tissue homogenates. The choice of extraction method can significantly influence the recovery of both the analyte and the internal standard.

In a study utilizing a solid-phase extraction method for the quantification of albuterol in human plasma, the mean percentage recovery for the internal standard was found to be 43.3%. In the same study, the recovery for albuterol at low, medium, and high-quality control concentrations was 55.5%, 53.4%, and 58.2%, respectively. Another study employing SPE with a hyper-cross-linked styrene–divinylbenzene bonded phase reported recoveries of 60–65% for both salbutamol (B1663637) (albuterol) and its internal standard from human serum. The use of a deuterated internal standard like this compound is particularly important in cases where the recovery of the analyte may be variable or incomplete. For instance, the recovery of albuterol from muscle tissue has been noted to be significantly lower (25-50%) compared to plasma or serum (around 90%). In such scenarios, the co-extraction of this compound alongside albuterol allows for accurate quantification by compensating for these lower and potentially variable recovery rates.

The following table summarizes the recovery and extraction efficiency of internal standards in albuterol bioanalysis from various studies.

| Extraction Method | Matrix | Analyte | Internal Standard | Mean Recovery (%) |

|---|---|---|---|---|

| Solid-Phase Extraction | Human Plasma | Albuterol | Amlodipine | 53.4 - 58.2 |

| Solid-Phase Extraction | Human Plasma | Albuterol | Amlodipine | 43.3 |

| Solid-Phase Extraction | Human Serum | Salbutamol (Albuterol) | Terbutaline | 60 - 65 |

| Solid-Phase Extraction | Muscle Tissue | Albuterol | Deuterated rac-albuterol | 25 - 50 |

Matrix Effect Assessment and Compensation

The matrix effect is a significant challenge in bioanalysis using mass spectrometry, referring to the alteration of ionization efficiency of an analyte by co-eluting compounds from the biological matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these matrix effects.

This compound, being structurally and physicochemically almost identical to albuterol, co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to accurate quantification.

The assessment of matrix effects is a critical component of bioanalytical method validation. This is typically evaluated by calculating the matrix factor (MF), which is the ratio of the peak response of an analyte in the presence of matrix to the peak response in a neat solution. An IS-normalized MF is also calculated to demonstrate the effectiveness of the internal standard in compensating for the matrix effect. In a validated LC-MS/MS method for albuterol in human plasma, the coefficient of variation (%CV) of the matrix factor for the internal standard across six different lots of plasma was 1.29%. The %CV of the internal standard-normalized matrix factor for albuterol was 4.69%, indicating that the internal standard effectively compensated for the matrix-induced variability.

The following table illustrates the assessment of matrix effect using an internal standard in albuterol analysis.

| Analyte | Internal Standard | %CV of Matrix Factor (Analyte) | %CV of Matrix Factor (Internal Standard) | %CV of Internal Standard Normalized Matrix Factor |

|---|---|---|---|---|

| Albuterol | Amlodipine | 4.49 | 1.29 | 4.69 |

Stability of this compound in Analytical Solutions and Matrices

Ensuring the stability of both the analyte and the internal standard under various storage and handling conditions is paramount for the integrity of bioanalytical data. This compound is expected to exhibit similar stability characteristics to albuterol. Stability evaluations are typically conducted for stock and working solutions, as well as for the analyte in the biological matrix under conditions mimicking the sample lifecycle.

In a study validating an HPLC-MS/MS method for albuterol in human plasma, the stability of the internal standard in a working solution was assessed. The percentage change of the internal standard was found to be 3.83%, which is well within the acceptable limits of ±15%. This indicates the stability of the internal standard in the analytical solution. The same study also suggested that albuterol was stable in human plasma at -20 ± 5°C for at least 4 months.

Further studies have demonstrated the stability of albuterol solutions under various conditions. For instance, albuterol solutions for continuous nebulization were found to be stable for at least seven days in various containers at both refrigerated and room temperatures. Another study concluded that preservative-free albuterol is stable for up to 168 hours when stored at room temperature or under refrigeration. In a study evaluating albuterol sulfate in a lung microphysiological system, the compound was found to be stable for 3 freeze/thaw cycles and for 8 hours at room temperature in low-binding tubes. Extracted samples were stable for 29 hours at 2-8 °C. These findings support the general stability of the albuterol molecule, and by extension, this compound, under typical laboratory conditions.

The following table summarizes the stability of albuterol and its internal standard under different conditions.

| Condition | Matrix/Solution | Analyte/Internal Standard | Duration | Result |

|---|---|---|---|---|

| Working Solution Stability | Analytical Solution | Internal Standard | Not Specified | % Change: 3.83 |

| Long-term | Human Plasma | Albuterol | 4 months at -20 ± 5°C | Stable |

| Short-term | Various Containers | Albuterol Solution | 7 days at room and refrigerated temperatures | Stable |

| Short-term | Aqueous Solution | Preservative-free Albuterol | 168 hours at room temperature or refrigerated | Stable |

| Freeze/Thaw | Lung MPS Media | Albuterol Sulfate | 3 cycles | Stable |

| Bench-top | Lung MPS Media | Albuterol Sulfate | 8 hours at room temperature | Stable |

| Post-preparative | Extracted Samples | Albuterol Sulfate | 29 hours at 2-8°C | Stable |

Applications in Quantitative Bioanalysis of Albuterol in Research Matrices

Quantification in In Vitro Biological Systems (e.g., Cell Cultures, Microsomes)

In vitro biological systems are essential tools in drug discovery and development for studying a compound's metabolism, permeability, and mechanism of action. Accurate quantification of the compound in these systems is critical for the interpretation of experimental results. This compound serves as an ideal internal standard for such applications due to its ability to correct for matrix effects and procedural variability in complex biological matrices like cell lysates and microsomal incubates.

A sensitive LC-MS/MS method was developed and validated for the determination of albuterol sulfate in serum-free media used for lung microphysiological systems (MPS), which are advanced in vitro models. This method utilized Salbutamol D-9, a deuterated form of albuterol, as the internal standard. The study evaluated the permeability and epithelial solubility of albuterol sulfate and found low intracellular concentrations in human lung epithelial and endothelial cells. The use of the deuterated internal standard was crucial for achieving the necessary sensitivity and accuracy to measure these low concentrations.

Caco-2 cell monolayers are a widely used in vitro model for predicting human intestinal absorption of drugs. Studies investigating the transepithelial flux of albuterol across human bronchial epithelial cells have also been conducted. While these studies may not always explicitly mention the use of this compound, the principles of quantitative bioanalysis using LC-MS/MS in such complex cellular matrices necessitate the use of a stable isotope-labeled internal standard for reliable data. In these experiments, this compound would be added to cell lysates or basolateral media samples prior to extraction and analysis to ensure accurate measurement of albuterol concentrations.

Quantification in Non-Human Animal Biological Fluids and Tissues (e.g., Rat, Mouse, Horse)

Preclinical studies in animal models are fundamental for understanding the pharmacokinetics and pharmacodynamics of a drug candidate before human trials. This compound is extensively used as an internal standard in the quantitative bioanalysis of albuterol in various biological fluids and tissues from these animal models.

An HPLC-tandem mass spectrometry (LC-MS/MS) method was developed to determine low levels of albuterol enantiomers in animal tissues, utilizing a deuterated internal standard. This assay was successfully applied to pharmacokinetic studies in rats and mice. The lower limit of quantification (LLOQ) was 0.156 ng/g, with a precision RSD of <15% for both enantiomers. The assay was linear over the calibration range of LLOQ to 10.0 ng/g in muscle tissue (r² > 0.98).

In equine sports, the detection and quantification of albuterol in horse urine and plasma is critical for doping control. Several studies have detailed methods for this purpose. One study described the detection of albuterol in the urine of horses at 24 hours post-administration, with a concentration of approximately 0.25 ng/mL in one horse at 48 hours. Another study reported maximum urinary concentrations of albuterol between 4.6 and 8.1 ng/mL in mares after inhalation. A GC/MS² method for confirmatory analysis in doping control was developed with a limit of detection of 0.25 ng/mL. While not always explicitly stated as this compound, the use of a deuterated internal standard is standard practice in such regulatory testing to ensure the accuracy and reliability of the results.

The following table summarizes the application of deuterated internal standards in the quantification of albuterol in non-human animal matrices.

| Animal Model | Matrix | Analytical Method | Internal Standard | Key Findings |

|---|---|---|---|---|

| Rat, Mouse | Muscle Tissue | LC-MS/MS | Deuterated rac-albuterol | LLOQ: 0.156 ng/g; Linearity: LLOQ - 10.0 ng/g |

| Horse | Urine | GC-MS/MS | Not Specified (Deuterated standard implied) | LOD: 0.25 ng/mL |

| Horse | Urine | ELISA and GC/MS² | Not Specified (Deuterated standard implied for GC/MS²) | Max. urinary concentrations: 4.6 - 8.1 ng/mL |

Applications of Albuterol D4 in Mechanistic and Pre Clinical Metabolism/pharmacokinetic Studies

Utilizing Stable Isotopes for Elucidating Metabolic Pathways

The use of stable isotope-labeled compounds, such as Albuterol-d4, is a cornerstone of modern metabolic research. alfa-chemistry.com By replacing hydrogen atoms with their heavier, non-radioactive isotope, deuterium (B1214612), researchers can differentiate the administered drug from its endogenous counterparts and track its transformation within a biological system. alfa-chemistry.com

Identification of Metabolites through Deuterium Labeling

Deuterium labeling is instrumental in the identification of drug metabolites. When a sample from a study subject is analyzed using mass spectrometry (MS), the deuterated compound and its metabolites exhibit a characteristic mass shift compared to the unlabeled endogenous molecules. This distinction simplifies the process of identifying novel and known metabolites in complex biological matrices like plasma and urine. nih.govthermofisher.com

In the case of albuterol, a primary metabolic pathway involves sulfation. The major urinary metabolite in humans has been identified as the 4'-O-sulfate ester of albuterol. nih.gov Sensitive bioanalytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to determine the R- and S-enantiomers of both albuterol and its 4-O-sulphate metabolite in biological samples. nih.gov The use of a deuterated internal standard, such as this compound, in these assays is crucial for accurate quantification. researchgate.netthaiscience.info The distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be easily distinguished from the analyte, correcting for variations in sample preparation and instrument response. thaiscience.info

For example, in LC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions are used for identification and quantification. For Salbutamol (B1663637) (Albuterol), these transitions might be m/z 240→166 and m/z 240→148, while for its deuterated internal standard (Salbutamol-d3), the transition would be m/z 244→151. thaiscience.info This mass difference provides a clear and unambiguous signal for the internal standard.

The strategic placement of deuterium atoms can also reveal "metabolic switching." If a primary metabolic site is blocked by deuterium, the metabolism may shift to an alternative, previously minor, pathway. unito.it Observing this phenomenon can provide deeper insights into the full metabolic potential of a drug. unito.it

Assessment of Metabolic Stability in Microsomal and Cellular Systems

In vitro metabolic stability assays are a fundamental component of early drug discovery, used to predict the in vivo hepatic clearance of a drug candidate. gerstel.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. nuvisan.com Liver microsomes are rich in Phase I drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. gerstel.comwuxiapptec.com

This compound is employed as an internal standard in these assays to ensure the accuracy and precision of the quantification of the parent compound. protocols.io The stability of a compound is often expressed as its half-life (t½) and intrinsic clearance (Clint). enamine.net Automated systems are frequently used to perform these assays in a high-throughput manner, with LC-MS/MS being the analytical method of choice for quantification. gerstel.com

Table 1: Parameters Determined from Microsomal Stability Assays

| Parameter | Description |

|---|---|

| Percent Remaining | The percentage of the parent compound remaining at various time points during the incubation. |

| Half-life (t½) | The time required for the concentration of the parent compound to decrease by half. |

| Intrinsic Clearance (Clint) | A measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow. enamine.net |

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and transporters found in intact hepatocytes. dls.com Therefore, cellular systems, such as primary human hepatocytes, are also used to assess metabolic stability and provide a more comprehensive picture of a drug's metabolic fate. nuvisan.comdls.com Studies using human bronchial epithelial cells have shown that albuterol primarily crosses the epithelium via the paracellular pathway. nih.gov this compound can be used in such cellular models to accurately quantify the transport and metabolism of albuterol across cellular barriers.

Methodological Contributions to Pre-clinical Pharmacokinetic Investigations

Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). anesth-pain-med.org Pre-clinical PK studies in animal models are essential for predicting human pharmacokinetics and for establishing a safe and effective dosing regimen.

Animal Model Pharmacokinetic Analysis Methodologies

This compound is extensively used as an internal standard in the bioanalytical methods that underpin animal PK studies. researchgate.net The development of sensitive and specific LC-MS/MS methods is crucial for accurately measuring drug concentrations in biological matrices such as plasma, muscle, and brain tissue. researchgate.netpharmacophorejournal.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative bioanalysis because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction. veedalifesciences.com

For instance, a study investigating the tissue distribution of albuterol enantiomers in rats utilized a deuterated albuterol internal standard for LC-MS/MS analysis of plasma, muscle, and brain samples. researchgate.net This allowed for the precise quantification of R- and S-albuterol, revealing enantioselective partitioning into different tissues. researchgate.net Similarly, PK studies in dogs have employed this compound to determine the bioavailability and other pharmacokinetic parameters of albuterol administered via different routes. core.ac.uk

Table 2: Example Pharmacokinetic Parameters Determined in Animal Models

| Parameter | Description | Example Finding (Albuterol in Dogs) core.ac.uk |

|---|---|---|

| Cmax | Maximum plasma concentration | Buccal: 10.28 ± 2.77 ng/ml; IV: 57.74 ± 9.04 ng/ml |

| T½ (half-life) | Time for plasma concentration to reduce by half | Buccal: 160.96 ± 24.19 min; IV: 364.20 ± 115.20 min |

| Vd (Volume of distribution) | Apparent volume into which the drug distributes | 2.13 ± 1.30 L/kg |

| CL (Clearance) | Rate of drug elimination from the body | 4.73 ± 3.91 ml/min/kg |

| F (Bioavailability) | Fraction of administered dose reaching systemic circulation | Buccal: 35% |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Approaches Utilizing Labeled Standards

PK/PD modeling integrates pharmacokinetic data with pharmacodynamic (PD) data (the drug's effect on the body) to establish a relationship between drug exposure and response. anesth-pain-med.orgveedalifesciences.com This modeling is a powerful tool in drug development, helping to predict efficacy and guide dose selection. veedalifesciences.com

Stable isotope-labeled standards like this compound are fundamental to generating the high-quality PK data required for robust PK/PD models. nih.gov By ensuring the accuracy of plasma concentration measurements, these standards enhance the reliability of the entire model. nih.govacs.org

In the context of albuterol, PK/PD models have been developed to assess bioequivalence between different formulations by using a pharmacodynamic endpoint like the forced expiratory volume in one second (FEV1). researchgate.net While these particular models may not have directly used this compound, the underlying principle of requiring accurate PK data, often obtained with labeled standards, remains critical. Physiologically based pharmacokinetic (PBPK) models have also been developed for inhaled salbutamol to predict local drug concentrations in the lung tissue and relate them to the bronchodilatory effect. nih.gov The accuracy of these complex models is highly dependent on the quality of the input PK data, which is best obtained using methods validated with stable isotope-labeled internal standards.

Albuterol D4 As a Reference Standard in Pharmaceutical Quality Control

Establishment and Certification of Albuterol-d4 as a Reference Material

The journey of this compound to becoming a trusted reference material involves a meticulous process of establishment and certification. nih.gov These materials are of the highest available purity and are thoroughly characterized to ensure their suitability for quantitative analysis.

Producers of certified reference materials (CRMs) operate under stringent international standards, such as ISO 17034 and ISO/IEC 17025, which govern the production and certification of these materials. The process begins with the synthesis of this compound, where four hydrogen atoms in the Albuterol molecule are replaced with deuterium (B1214612). This isotopic labeling renders the molecule chemically identical to Albuterol but with a higher molecular weight, allowing it to be distinguished in mass spectrometry analysis.

Following synthesis, the this compound undergoes rigorous purification and characterization. A comprehensive Certificate of Analysis (CoA) is then issued for each batch. This document provides crucial information, including the compound's identity, purity, isotopic enrichment, and storage conditions. The CoA serves as a guarantee of the material's quality and traceability. Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide standards and reference materials for use in official tests and assays, further solidifying the framework for certification. vwr.comedqm.euresearchgate.net

Table 1: Key Characteristics of this compound Reference Standard

| Parameter | Description |

|---|---|

| Chemical Name | α¹-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol-d4 |

| Synonym | Salbutamol-d4 |

| Molecular Formula | C₁₃H₁₇D₄NO₃ |

| Isotopic Purity | The percentage of the deuterated compound relative to its unlabeled counterpart. |

| Chemical Purity | The percentage of the specified chemical compound in the material. |

| Certification | Often produced and certified under ISO 17034 and ISO/IEC 17025. |

Role in Impurity Profiling and Quantification of Unlabeled Albuterol

This compound is primarily used as an internal standard in chromatographic methods, most notably High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). wisdomlib.orgfda.gov Its function is to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of unlabeled Albuterol and its impurities.

Assurance of Active Pharmaceutical Ingredient (API) Purity

The purity of an API is a critical quality attribute that directly impacts the safety and efficacy of a drug. ich.orgfda.gov By adding a known amount of this compound to a sample containing unlabeled Albuterol, analysts can create a calibration curve to accurately determine the concentration of the API. wisdomlib.orgfda.gov This is because the deuterated standard behaves almost identically to the unlabeled analyte during extraction and chromatography but is differentiated by the mass spectrometer. This method ensures that each batch of the drug substance meets the stringent purity requirements set by regulatory authorities. ich.orgusp.org

The FDA and other regulatory bodies require detailed information on the identity, purity, strength, and quality of the drug substance. ich.org The use of a stable isotope-labeled internal standard like this compound is a key component in providing this assurance.

Adherence to Regulatory Guidelines for Stable Isotope Reference Standards

The use of reference standards in pharmaceutical quality control is strictly regulated. nih.govresearchgate.net Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established guidelines for the validation of analytical methods and the use of reference materials. fda.gov

These guidelines emphasize the importance of using well-characterized reference standards. For stable isotope-labeled standards like this compound, this includes demonstrating the lack of analytical interference from the labeled compound and any of its own impurities. The standard should be of the highest purity, and the isotopic labeling should be stable. The use of such standards is considered a best practice for bioanalytical method validation and is a key component of Good Manufacturing Practice (GMP) for APIs. fda.gov Pharmacopeias also provide detailed monographs that specify the tests and assays required, for which these reference standards are essential. vwr.comedqm.eu

Advanced Research and Emerging Methodologies for Deuterated Albuterol Analogs

Integration of Albuterol-d4 with Advanced Mass Spectrometry Platforms (e.g., Orbitrap, QTOF)

The quantification of albuterol in biological matrices presents a significant analytical challenge due to low plasma concentrations following therapeutic administration. fda.gov Advanced mass spectrometry (MS) platforms, such as Quadrupole-Time-of-Flight (QTOF) and Orbitrap systems, have become indispensable for this purpose, offering high resolution, mass accuracy, and sensitivity. thermofisher.comcopernicus.org In these sophisticated analytical workflows, this compound is the preferred internal standard.

High-resolution mass spectrometers like the Orbitrap can be utilized for both screening and quantitative confirmatory methods. thermofisher.com For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using an LTQ Orbitrap hybrid mass spectrometer and deuterated salbutamol (B1663637) (D3-salbutamol) as an internal standard was developed to determine albuterol enantiomers in tissue. researchgate.net This method achieved a low limit of quantification (LLOQ) of 0.156 ng/g with excellent linearity, demonstrating the platform's capability for precise measurement at low concentrations. researchgate.net The high resolving power of Orbitrap analyzers, often reaching 70,000 FWHM or higher, allows for the separation of target analyte signals from complex matrix interferences, ensuring high selectivity. researchgate.netlcms.cz

Similarly, QTOF mass spectrometry offers powerful capabilities for pharmaceutical analysis. Modern QTOF systems can be operated using data-independent acquisition strategies, such as SWATH, which allows for the collection of all MS/MS data for every detectable ion in a sample. csic.es This enables comprehensive targeted and non-targeted screening. The use of a deuterated internal standard like this compound is crucial for accurate quantification in such complex datasets, correcting for matrix effects and variations during sample preparation and injection. nih.gov These advanced MS methods provide the accuracy and sensitivity required for pharmacokinetic studies and regulatory submissions. csic.es

| Platform | Technique/Mode | Internal Standard | Key Findings | Reference |

| LTQ Orbitrap | LC-MS/MS | D3-Salbutamol | LLOQ of 0.156 ng/g in tissue; linear range up to 10.0 ng/g. | researchgate.net |

| Q Exactive Orbitrap | LC-HRMS (PRM) | Deuterated standards | Enables sensitive and selective results for routine identification and quantitation. | thermofisher.com |

| X500R QTOF | LC-HR-MS/MS (SWATH) | Isotope-labeled standards | Confirms positive findings with high mass accuracy (<5 ppm). | csic.es |

| QTRAP | LC-MS/MS | Salbutamol-d3 | Used for rapid screening of drugs in blood samples. | nih.gov |

Application in Microphysiological Systems and Organ-on-a-Chip Technologies for Drug Absorption and Disposition Studies

Microphysiological systems (MPS), including organ-on-a-chip technologies, represent a paradigm shift in preclinical drug development, offering more physiologically relevant models of human organs compared to traditional cell cultures or animal models. fda.gov These systems are increasingly used to study the absorption and disposition of inhaled drugs like albuterol. fda.gov Lung-on-a-chip models, which co-culture human lung epithelial and endothelial cells to mimic the air-blood barrier, are being evaluated as tools to predict drug permeability and bioavailability. fda.govfda.gov

In these studies, albuterol sulfate (B86663) has been used as a model inhaled drug to understand how MPS can evaluate permeability and epithelial solubility. fda.govfda.gov A critical component of these experiments is the ability to accurately measure the low concentrations of the drug that permeate the cellular layers. fda.gov A sensitive LC-MS/MS method is required for this, and the use of a stable isotope-labeled internal standard like this compound is essential for achieving the necessary accuracy and precision. fda.gov

Research using an Emulate airway MPS demonstrated that approximately 0.3-0.4% of albuterol sulfate permeated the cell barrier after 180 minutes, corresponding to an apparent permeability of 1.94 x 10⁻⁶ cm/s. fda.gov Other studies using both modified Transwell-based MPS and lung MPS chips also investigated albuterol's permeability, noting a consistent increase in drug concentrations in the basal compartment over time and low intracellular concentrations. fda.gov These findings are consistent with known drug properties and highlight the utility of MPS in generating human-relevant pharmacokinetic data. fda.govfda.gov The ability of albuterol to modulate its own flux across the epithelium, primarily via the paracellular pathway, is another complex mechanism that can be explored in detail using these advanced in vitro models. nih.gov

| System Type | Model Drug | Key Parameters Measured | Findings | Reference |

| Emulate Lung MPS | Albuterol Sulfate | Apparent Permeability (Papp) | Papp of 1.94 x 10⁻⁶ cm/s; model can reproduce published data. | fda.gov |

| Modified Transwell & Lung MPS Chips | Albuterol Sulfate | Permeability, Intracellular Concentration | Moderate to high cell permeability; low intracellular concentrations observed. | fda.govfda.gov |

| Human Bronchial Epithelial Cells | Albuterol | Transepithelial Flux | Albuterol crosses the epithelium mainly via the paracellular pathway. | nih.gov |

Computational Chemistry and Isotope Effect Studies on this compound Reactivity and Interactions

Computational chemistry provides powerful tools for investigating drug-receptor interactions and predicting the effects of structural modifications, such as deuteration. The primary rationale for creating deuterated analogs is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and this difference can slow the rate of metabolic reactions where the cleavage of this bond is the rate-determining step. scirp.org This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile. nih.govresearchgate.net

For albuterol, computational methods can be used to model its interaction with its target, the β2-adrenergic receptor. Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be applied to determine important contacts in the binding of salbutamol to the receptor. researchgate.net For example, studies have optimized -D4 dispersion models for SAPT to accurately describe these non-covalent interactions. researchgate.net Such models can predict how the substitution of hydrogen with deuterium (B1214612) might alter the binding affinity or conformational dynamics of the drug-receptor complex.

While direct computational studies on this compound are not widely published, the principles of KIE and computational modeling are directly applicable. By identifying the metabolic "soft spots" on the albuterol molecule—sites most susceptible to enzymatic breakdown by cytochrome P450 enzymes—researchers can strategically place deuterium atoms. nih.gov Computational models can help predict the energetic barriers for C-H versus C-D bond cleavage, providing a theoretical basis for the expected change in metabolism. This informed, model-driven approach is crucial for designing next-generation deuterated drugs with optimized properties.

Future Prospects in Drug Discovery and Development Utilizing Deuterated Analogs

The successful development and FDA approval of the first deuterated drug, deutetrabenazine, in 2017 marked a significant milestone, paving the way for broader interest and investment in deuterated pharmaceuticals. nih.govresearchgate.netacs.org This success has validated the "deuterium switch" strategy, where an existing drug is modified by replacing hydrogen with deuterium to improve its properties. nih.gov This approach offers the potential to create superior versions of established drugs, often with improved safety, better tolerability, or a more convenient dosing regimen due to altered metabolism. tandfonline.com

Deuterated analogs like this compound hold promise for improving therapeutic outcomes. By slowing down metabolism, deuteration could potentially prolong the bronchodilatory effects of albuterol, reduce the required dosing frequency, and lower peak-to-trough plasma concentration fluctuations. This could lead to better patient compliance and a more stable therapeutic effect. Furthermore, the FDA has, in some cases, recognized deuterated drugs as new chemical entities (NCEs), which provides significant commercial advantages, including patent protection. bioscientia.de The regulatory path for deuterated analogs can also be streamlined through pathways like the 505(b)(2) application, which allows sponsors to reference safety and efficacy data from the original non-deuterated drug. tandfonline.comacs.org

Looking forward, the application of deuterium in drug discovery is evolving beyond simply modifying existing drugs. There is a growing trend toward incorporating deuterium de novo during the lead optimization phase of novel drug discovery programs. nih.govnih.gov As our understanding of the kinetic isotope effect deepens and our predictive computational tools become more powerful, the strategic use of deuterium will likely become a more integral part of the medicinal chemist's toolkit. For molecules like albuterol and many others, this opens up new possibilities for creating next-generation therapies with enhanced clinical profiles.

Q & A

Q. Q1. What are the critical considerations for using Albuterol-d4 as an internal standard in quantitative LC-MS/MS assays?

Answer:

- Validation Parameters : Ensure specificity (e.g., chromatographic separation of this compound from unlabeled Albuterol) and linearity (calibration curves spanning expected analyte concentrations) .

- Matrix Effects : Validate recovery rates in biological matrices (e.g., plasma, urine) to account for ion suppression/enhancement. Use isotope dilution methods to correct for matrix variability .

- Deuterium Stability : Confirm isotopic integrity under experimental conditions (e.g., pH, temperature) to avoid deuterium-hydrogen exchange, which compromises quantification accuracy .

Q. Q2. How should researchers design experiments to validate this compound’s isotopic purity for pharmacokinetic studies?

Answer:

- Analytical Workflow :

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the absence of unlabeled Albuterol (e.g., m/z ratio for this compound vs. Albuterol) .

- Chromatographic Separation : Optimize HPLC parameters (e.g., C18 column, gradient elution) to resolve isotopic peaks .

- Statistical Thresholds : Establish acceptance criteria (e.g., isotopic purity ≥99%) using standardized protocols from pharmacopeial guidelines .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound stability data across different experimental conditions?

Answer:

-

Root-Cause Analysis Framework :

Factor Investigation Method Evidence Source Temperature Effects Accelerated stability studies (25°C vs. 40°C) pH Sensitivity Buffer titration coupled with NMR monitoring Solvent Interactions Polarity analysis (e.g., logP calculations) -

Contradiction Resolution : Apply hypothesis-driven iterative testing (e.g., DOE methodologies) to isolate variables and validate reproducibility .

Q. Q4. What methodological strategies optimize this compound’s utility in metabolic flux analysis?

Answer:

- Isotopic Tracing Design :

- Tracer Administration : Use pulse-chase experiments with this compound to track metabolic pathways (e.g., β2-agonist metabolism in hepatocytes).

- Data Normalization : Apply kinetic modeling (e.g., non-compartmental analysis) to correct for isotopic dilution effects .

- Cross-Validation : Correlate LC-MS/MS results with complementary techniques (e.g., radiolabeled studies) to confirm pathway specificity .

Q. Q5. How should researchers address challenges in synthesizing this compound with high enantiomeric excess?

Answer:

- Synthetic Optimization :

- Chiral Catalysts : Screen palladium-based catalysts for asymmetric deuteration .

- Reaction Monitoring : Use chiral HPLC to quantify enantiomeric ratios during synthesis .

- Quality Control : Adhere to ICH Q6A guidelines for stereochemical purity thresholds .

Data Analysis and Interpretation

Q. Q6. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic variability in preclinical models?

Answer:

-

Modeling Approaches :

Model Application Software Tools Population PK Inter-individual variability analysis NONMEM, Monolix Bayesian Hierarchical Small-sample inference with sparse data Stan, PyMC3 -

Validation : Use bootstrap resampling or leave-one-out cross-validation (LOOCV) to assess model robustness .

Q. Q7. How can researchers mitigate isotopic interference when co-analyzing this compound with other deuterated analogs?

Answer:

- Spectral Deconvolution :

- HRMS Parameters : Set resolution ≥30,000 to distinguish overlapping isotopic clusters .

- Software Algorithms : Use Skyline or XCMS for peak alignment and interference correction .

- Thresholds : Define signal-to-noise (S/N) ratios >10 to exclude background noise .

Experimental Design Frameworks

Q. Q8. How to apply the PICOT framework to structure a study on this compound’s stability in pediatric formulations?

Answer:

-

PICOT Breakdown :

Element Description Population Pediatric oral suspension formulations Intervention This compound under accelerated storage conditions Comparison Unlabeled Albuterol stability Outcome Degradation kinetics (e.g., t90 values) Timeframe 6-month stability study -

Methodology : Align with FDA guidance for pediatric formulation stability testing .

Contradiction Management

Q. Q9. How to reconcile conflicting data on this compound’s solubility in aqueous vs. organic solvents?

Answer:

- Contradiction Analysis Protocol :

Reporting Standards

Q. Q10. What are the essential components of a research manuscript using this compound in metabolic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.